1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909317-09-4
VCID: VC4643673
InChI: InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H
SMILES: C1CCC(C1)(CN)C#N.Cl
Molecular Formula: C7H13ClN2
Molecular Weight: 160.65

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride

CAS No.: 1909317-09-4

Cat. No.: VC4643673

Molecular Formula: C7H13ClN2

Molecular Weight: 160.65

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride - 1909317-09-4

CAS No. 1909317-09-4
Molecular Formula C7H13ClN2
Molecular Weight 160.65
IUPAC Name 1-(aminomethyl)cyclopentane-1-carbonitrile;hydrochloride
Standard InChI InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H
Standard InChI Key VUPSPHLEIRVERM-UHFFFAOYSA-N
SMILES C1CCC(C1)(CN)C#N.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(aminomethyl)cyclopentane-1-carbonitrile hydrochloride, reflects its bicyclic structure:

  • A cyclopentane ring with a nitrile (CN-\text{C}\equiv\text{N}) group at position 1.

  • An aminomethyl (CH2NH2-\text{CH}_2\text{NH}_2) substituent at the same carbon, protonated as a hydrochloride salt.

The hydrochloride salt improves solubility in polar solvents, making it suitable for reactions in aqueous or alcoholic media .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC7H13ClN2\text{C}_7\text{H}_{13}\text{ClN}_2
Molecular Weight160.65 g/mol
SMILESC1CCC(C1)(CN)C#N.Cl
InChI KeyVUPSPHLEIRVERM-UHFFFAOYSA-N
SolubilityNot fully characterized

The compound’s density and melting point remain understudied, though its structural analogs (e.g., 1-aminocyclopentane carbonitrile) exhibit densities near 1.02 g/cm³ .

Synthesis and Preparation

Nucleophilic Substitution Pathways

A common route involves reacting 1-aminocyclopentanecarbonitrile with hydrochloric acid. For example:

  • Aminomethylation: Cyclopentanone is treated with sodium cyanide and ammonium chloride in methanol to form 1-aminocyclopentane carbonitrile .

  • Salt Formation: The free base is protonated using HCl in methanol or dichloromethane, yielding the hydrochloride salt .

Reductive Amination

Alternative methods employ reductive amination of cyclopentanecarbonitrile derivatives. For instance:

  • Catalytic Hydrogenation: Cyclopentanone oxime is reduced under hydrogen gas with a palladium catalyst, followed by HCl treatment .

Industrial-Scale Production

Large-scale synthesis optimizes yield and purity using continuous flow reactors. Key steps include:

  • Temperature Control: Maintaining reactions at 5–10°C during HCl addition to prevent side reactions .

  • Purification: Solvent evaporation and recrystallization from dichloromethane or ethanol .

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for Apatinib-d8 Hydrochloride, a deuterated analog of the tyrosine kinase inhibitor Apatinib. This application leverages its nitrile group for further functionalization .

Dual Inhibitor Development

Recent studies highlight its role in synthesizing dual autophagy and REV-ERB inhibitors (e.g., ARN5187), which disrupt lysosomal function and enhance cancer cell death .

Material Science

The nitrile moiety enables participation in:

  • Cycloaddition Reactions: Forming heterocyclic compounds for polymer synthesis.

  • Coordination Chemistry: Acting as a ligand in metal-organic frameworks (MOFs) .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

Comparative Analysis with Structural Analogs

1-(4-Aminophenyl)cyclopentanecarbonitrile

Parameter1-(Aminomethyl)cyclopentanecarbonitrile HCl1-(4-Aminophenyl)cyclopentanecarbonitrile
Molecular Weight160.65 g/mol186.25 g/mol
ApplicationDrug intermediateLabeled API precursor
Hazard ProfileModerate toxicityHigh toxicity (H341, H411)
Source:

1-Aminocyclopentane Carbonitrile

The free base (CAS 49830-37-7) lacks the hydrochloride salt, reducing its solubility but increasing volatility (boiling point: 217°C) .

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